molecular formula C29H37NO5 B3031449 Cytochalasin F CAS No. 36084-18-1

Cytochalasin F

Cat. No. B3031449
CAS RN: 36084-18-1
M. Wt: 479.6 g/mol
InChI Key: CXWYFIYZAZBQGQ-QJMMVEIUSA-N
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Description

Cytochalasins are a large class of isoindolone-containing tricyclic fungal secondary metabolites . They have the ability to bind to actin filaments and block polymerization and the elongation of actin . As a result of the inhibition of actin polymerization, cytochalasins can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis .


Synthesis Analysis

Cytochalasans have received a lot of attention from the synthetic community ever since their first member cytochalasin A was initially isolated in 1967 . Interest in this class has recently been reignited by the discovery of structurally more complex pentacyclic cytochalasans and merocytochalasans . Recent advances in the bioinspired synthesis of cytochalasans, pentacyclic cytochalasans, and merocytochalasans have been covered from 2016 to 2021 .


Molecular Structure Analysis

Cytochalasans are characterized by a perhydro-isoindolone core fused with a macrocyclic ring . They exhibit high structural diversity and a broad spectrum of bioactivities .


Chemical Reactions Analysis

Cytochalasans are generated via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . Bioinformatic analysis of this cluster revealed a trans-ER (CcsC), two P450 monooxygenases (CcsD and CcsG), a transcriptional regulator (CcsR), two proteins of unknown function (CcsE and CcsF), as well as a unique Baeyer–Villiger monooxygenase (BVMO, CcsB), which could catalyze previously proposed reactions .


Physical And Chemical Properties Analysis

The chemical structure of each cytochalasin influences its specific functional properties and the possibility of having a reversible effect . For example, cytochalasin B (CB) or D (CD), widely used in research, are able to change cell morphology, and when they are removed from the culture medium, cells revert to their original shape .

Scientific Research Applications

Cell Morphology and F-Actin Interaction

Cytochalasins, including Cytochalasin F, have been extensively utilized to explore the role of F-actin in cellular functions. Their effects on cell morphology and F-actin content and organization have been studied in various cell types. For example, in Ehrlich ascites tumor cells, cytochalasins altered cell morphology and F-actin content, highlighting the complexity of their effects on the actin filament system (Mills, Pedersen, Walmod, & Hoffmann, 2000).

Inhibiting Actin-Cofilin Interaction

Cytochalasin D, a member of the cytochalasin family, acts as an inhibitor of the G-actin-cofilin interaction, affecting actin filament dynamics in cells. This impacts both actin polymerization and depolymerization, altering cellular F-actin organization (Shoji et al., 2012).

Electrophysiological Studies

Cytochalasin D has been used to study the electrophysiological effects in cardiac applications, such as examining the dynamics of ventricular fibrillation in isolated rabbit hearts. This highlights its utility in cardiovascular research (Hayashi et al., 2003).

Actin Cytoskeleton Analysis

Cytochalasin D's role in assessing the actin cytoskeleton in biological processes has been studied extensively. Its varying effects on F-actin content and organization in cells, such as in MCF-7 cells, demonstrate its importance in cellular biology research (Mortensen & Larsson, 2003).

Somatic Cell Nuclear Transfer

Cytochalasins have been used in somatic cell nuclear transfer (SCNT) embryos, particularly in animals like miniature pigs, to analyze the effects on in vitro development and embryo formation. The comparative analysis of different cytochalasins provides insights into developmental biology (Sugimura et al., 2008).

Genetic Engineering Studies

Research on the genetic engineering of the cytochalasin gene cluster in Aspergillus clavatus illustrates the biochemical and molecular biology applications of cytochalasins. This includes the production of cytochalasin E and its bioactive properties (Qiao, Chooi, & Tang, 2011).

Chemotherapeutic Potential

Cytochalasins have shown promise in cancer therapy due to their unique mechanisms of action, potentially supplementing existing chemotherapeutic measures. Their specific impacts on malignant cells while sparing normal cells are noteworthy (Trendowski, 2015).

Mechanism of Action

Cytochalasins are known to bind to the barbed, fast-growing plus ends of microfilaments, which then blocks both the assembly and disassembly of individual actin monomers from the bound end . Once bound, cytochalasins essentially cap the end of the new actin filament . Studies done with cytochalasin D (CD) have found that CD-actin dimers contain ATP-bound actin upon formation .

Safety and Hazards

Acute poisonings by cytochalasins produce severe damage to the capillary walls, leading to massive loss of intravasal proteins, systemic edema, and shock . Although the material is not thought to be an irritant, direct contact with the eye may cause transient discomfort characterized by tearing or conjunctival redness .

Future Directions

There is continued interest in cytochalasans and relevant investigations on these compounds are growing rapidly . The present contribution provides a general view of the isolation, structural determination, biological activities, biosynthesis, and total synthesis of cytochalasans . In all, 477 cytochalasans are described: some “unnatural” cytochalasans obtained by feeding or genetic manipulation and a new sub-group named “merocytochalasans” are also included .

properties

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-21(31)15-16-24(32)34-29-22(14-8-10-18)26-28(3,35-26)19(2)25(29)23(30-27(29)33)17-20-11-5-4-6-12-20/h4-6,8,11-12,14-16,18-19,21-23,25-26,31H,7,9-10,13,17H2,1-3H3,(H,30,33)/b14-8+,16-15+/t18-,19+,21-,22+,23+,25+,26+,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYFIYZAZBQGQ-QJMMVEIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317361
Record name Cytochalasin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochalasin F

CAS RN

36084-18-1
Record name Cytochalasin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36084-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036084181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytochalasin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYTOCHALASIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O75KLH41XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Cytochalasin F, and what are its downstream effects?

A1: Cytochalasin F inhibits the polymerization of actin filaments by binding to the barbed end of actin monomers. [, ] This disruption of actin filament dynamics leads to various cellular effects, including inhibition of cell movement, cytokinesis, and phagocytosis. [, ] For instance, in Phytophthora species, Cytochalasin F exhibits fungitoxic activity by interfering with hyphal growth, a process heavily reliant on actin polymerization. [] Further research suggests that Cytochalasin F might also act as a photosynthesis inhibitor, hinting at its potential role in plant-symbiont interactions. []

Q2: What is the structural characterization of Cytochalasin F?

A2: Cytochalasin F possesses a complex structure with a macrocyclic ring system.

  • Molecular Formula: C28H37NO5 []
  • Molecular Weight: 467.6 g/mol []

Q3: How does the structure of Cytochalasin F relate to its activity?

A3: Structural modifications within the Cytochalasin family significantly influence their biological activity. [] For instance, the presence of a hydroxyl group at the C-20 position and the conformational flexibility of the macrocyclic ring appear crucial for the fungitoxic activity of Cytochalasin F against Phytophthora cactorum. [] In contrast, the hydroxyl group at C-7 seems less critical, as its acetylation in 7-O-acetylcytochalasin B does not abolish activity. [] Notably, Deoxaphomin, a natural analogue with a smaller, carbocyclic macrocycle, exhibits slightly increased activity compared to Cytochalasin F. [] These findings highlight the importance of specific structural features in dictating the biological activity of Cytochalasin F and its analogues.

Q4: Are there any known sources of Cytochalasin F besides Helminthosporium dematioideum?

A4: While Cytochalasin F was initially isolated as a minor metabolite from the fungus Helminthosporium dematioideum, [] subsequent research identified its presence in other fungal species. One notable example is Geniculosporium sp.1, an endophytic fungus found in Teucrium scorodonia. [] This discovery highlights the possibility of finding Cytochalasin F in other, yet unexplored, fungal sources.

Q5: What analytical methods are typically employed to characterize and quantify Cytochalasin F?

A5: The structural elucidation and characterization of Cytochalasin F primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] These techniques provide detailed information about the compound's structure, including its molecular weight, connectivity of atoms, and the presence of specific functional groups. Additionally, researchers often employ bioassays, such as those measuring the inhibition of actin polymerization or the fungitoxic activity against specific organisms, to evaluate the biological activity of Cytochalasin F. [, ] These methods, when used in conjunction, provide a comprehensive understanding of both the structural and functional characteristics of Cytochalasin F.

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